
Tat-BP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tat-BP is a peptide that has gained significant attention in the scientific community due to its ability to efficiently deliver biomolecules into cells. This peptide has been widely used in scientific research applications, particularly in the field of drug development. Tat-BP is a promising tool for delivering therapeutic agents to target cells, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Modulation of Brain Oscillations and Cognitive Processes
Transcranial alternating current stimulation (tACS) is increasingly used as a tool to non-invasively modulate brain oscillations in a frequency-specific manner. Neuroscience research utilizes tACS to probe causal relationships between neuronal oscillations and cognitive processes, aiming to restore dysfunctional brain oscillations implicated in various neurological and psychiatric diseases. However, the underlying mechanisms of action are still not fully understood. Current reviews provide insights into analysis approaches to recover brain signals during tACS, emphasizing the importance of careful experimental designs and robust outcome measures for revealing valid and important insights into the online effects of tACS, thereby enriching our understanding of its basic mechanisms (Kasten & Herrmann, 2019).
Therapeutic Vaccine Targeting HIV-1 Transactivator of Transcription (Tat)
The HIV-1 transactivator of transcription (Tat) protein plays pivotal roles in virus gene expression, replication, transmission, and disease progression. Anti-Tat antibodies are uncommon in natural infection but correlate with an asymptomatic state and lower or no disease progression. Hence, targeting Tat represents a pathogenesis-driven intervention. Reviews of the translational development of a therapeutic vaccine targeting the Tat protein indicate that Tat-induced immune responses are necessary to restore immune homeostasis, block the replenishment, and reduce the size of the viral reservoir, potentially aiding in establishing a functional cure for HIV (Cafaro et al., 2015).
Neurotoxicity and Microglial Activation
The human immunodeficiency virus type-1 (HIV-1) regulatory protein Tat, produced in the early phase of infection, is essential for virus replication and has been implicated in the pathogenesis of HIV-1–associated dementia (HAD). Tat affects the functional state of microglial cells, stimulating them to synthesize potentially neurotoxic molecules, including proinflammatory cytokines and free radicals, and interferes with molecular mechanisms controlling cAMP levels, intracellular [Ca2+], and ion channel expression. Understanding the effects of Tat on microglial cells supports the hypothesis that activated microglia play a role in the neuropathology associated with HIV-1 infection (Minghetti et al., 2004).
Propiedades
Número CAS |
118013-66-4 |
|---|---|
Nombre del producto |
Tat-BP |
Fórmula molecular |
C37H59N7O20 |
Peso molecular |
921.9 g/mol |
Nombre IUPAC |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
Clave InChI |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Otros números CAS |
118013-66-4 |
Sinónimos |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
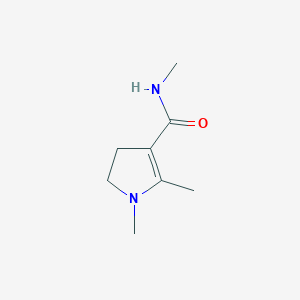
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
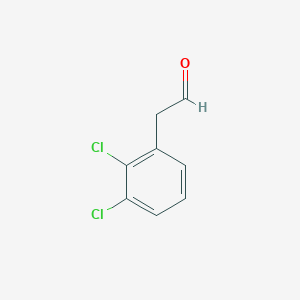
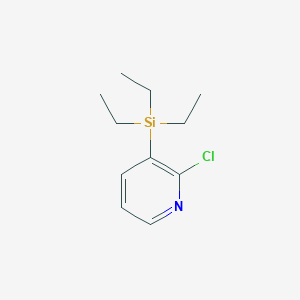
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
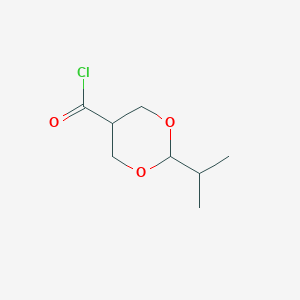
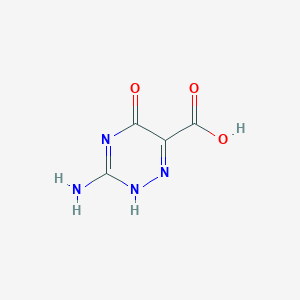
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
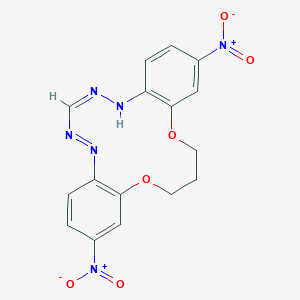
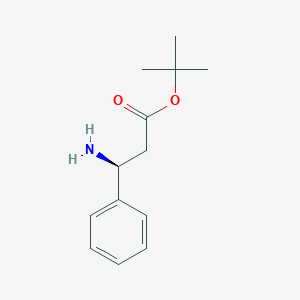
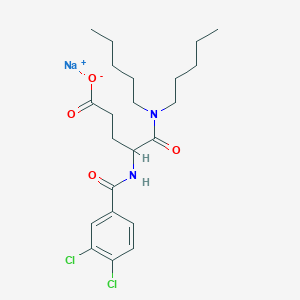
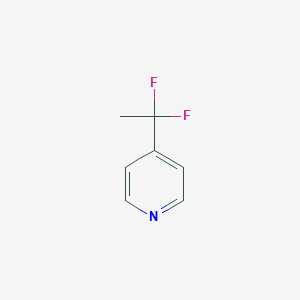
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)